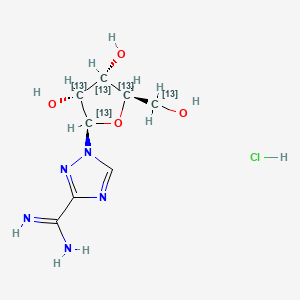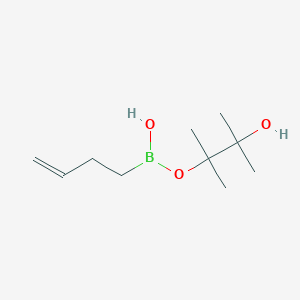
But-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound with a unique structure that includes both an enyl group and a hydroxy-dimethylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps, starting with the preparation of the enyl and hydroxy-dimethylbutan-2-yl precursors. These precursors are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include boronic acids, catalysts, and solvents that facilitate the formation of the borinic acid structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The enyl and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different borinic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
But-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which But-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound useful in both research and therapeutic contexts. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- 4-Hydroxy-3-methylbut-2-enyl diphosphate
Uniqueness
But-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C10H21BO3 |
|---|---|
Poids moléculaire |
200.09 g/mol |
Nom IUPAC |
but-3-enyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C10H21BO3/c1-6-7-8-11(13)14-10(4,5)9(2,3)12/h6,12-13H,1,7-8H2,2-5H3 |
Clé InChI |
LGDVXXGQJUYBJB-UHFFFAOYSA-N |
SMILES canonique |
B(CCC=C)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


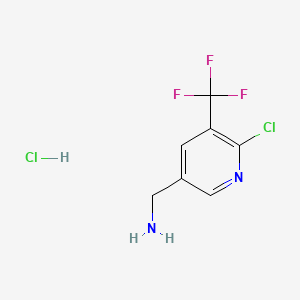

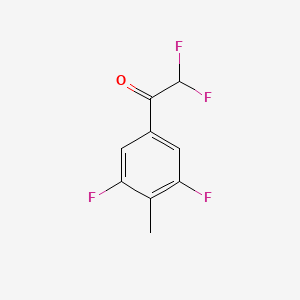

![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
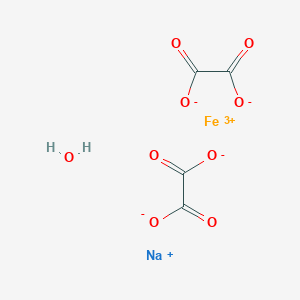
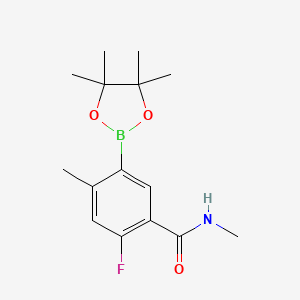

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)


![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)

